Bromo-dragonfly, (+/-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

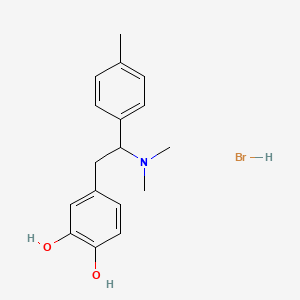

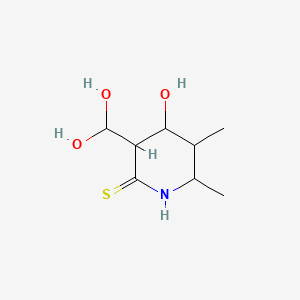

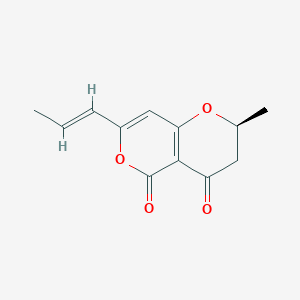

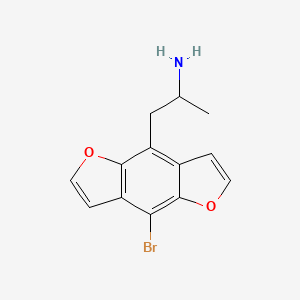

Dob-dragonfly, also known as Bromo-DragonFLY, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is known for its potent hallucinogenic effects, which are attributed to its high affinity for serotonin receptors, particularly the 5-HT2A receptor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dob-dragonfly begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. The ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Dob-dragonfly as a racemic mixture of the R and S enantiomers .

Industrial Production Methods

Industrial production methods for Dob-dragonfly are not well-documented, likely due to its classification as a controlled substance in many countries. the synthetic route described above can be scaled up for industrial production with appropriate safety and regulatory measures in place.

Análisis De Reacciones Químicas

Types of Reactions

Dob-dragonfly undergoes various chemical reactions, including:

Oxidation: The tetrahydrobenzodifuran ring system can be oxidized using DDQ.

Reduction: The nitropropene derivative can be reduced to the amine intermediate using lithium aluminium hydride.

Substitution: Bromination and formylation are key substitution reactions in its synthesis.

Common Reagents and Conditions

Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Reduction: Lithium aluminium hydride

Substitution: Elemental bromine, n-butyllithium, ammonium acetate

Major Products

The major product of these reactions is Dob-dragonfly itself, which is obtained as a racemic mixture of the R and S enantiomers .

Aplicaciones Científicas De Investigación

Dob-dragonfly has been used as a research probe to investigate the structure and activity of serotonin receptors in the central nervous system. Its high affinity for the 5-HT2A receptor makes it a valuable tool for studying the pharmacology of hallucinogenic substances. Additionally, it has been used in studies exploring the effects of serotonin receptor agonists on behavior and cognition .

Mecanismo De Acción

Dob-dragonfly exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent full agonist at this receptor, leading to altered perception, mood, and cognition. The compound’s molecular structure allows it to bind with high affinity to the receptor, mimicking the effects of serotonin and other endogenous ligands .

Comparación Con Compuestos Similares

Dob-dragonfly is structurally similar to other phenethylamine derivatives, such as:

2C-B: Another hallucinogenic compound with a similar mechanism of action but lower potency.

DOB: A related compound with similar effects but different structural features.

LSD: Although not a phenethylamine, LSD shares similar hallucinogenic properties and receptor targets

Dob-dragonfly is unique in its high potency and long duration of action, which distinguishes it from other compounds in its class .

Propiedades

Número CAS |

219986-94-4 |

|---|---|

Fórmula molecular |

C13H12BrNO2 |

Peso molecular |

294.14 g/mol |

Nombre IUPAC |

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3 |

Clave InChI |

GIKPTWKWYXCBEC-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.